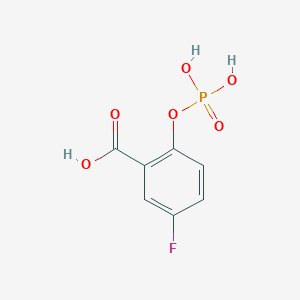
5-Fluoro-2-(phosphonooxy)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-2-(phosphonooxy)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom at the 5th position and a phosphonooxy group at the 2nd position on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(phosphonooxy)benzoic acid typically involves the nucleophilic substitution of a fluorine atom onto a benzoic acid derivative. One common method starts with the commercially available substituted iodobenzoic acids. The iodobenzoic acid undergoes a nucleophilic fluorination reaction in the presence of a fluoride anion in polar aprotic solvents under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
5-Fluoro-2-(phosphonooxy)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to remove the fluorine atom or modify the phosphonooxy group.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium fluoride (NaF) or potassium fluoride (KF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
5-Fluoro-2-(phosphonooxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-Fluoro-2-(phosphonooxy)benzoic acid involves its interaction with specific molecular targets. The fluorine atom and phosphonooxy group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .
相似化合物的比较
Similar Compounds
2-Fluorobenzoic acid: Lacks the phosphonooxy group, making it less reactive in certain biochemical applications.
3-Fluoro-2-(phosphonooxy)propanoic acid: Similar in structure but differs in the position of the fluorine atom and the overall molecular framework.
Uniqueness
5-Fluoro-2-(phosphonooxy)benzoic acid is unique due to the specific positioning of the fluorine and phosphonooxy groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise molecular interactions and modifications.
属性
CAS 编号 |
137372-07-7 |
|---|---|
分子式 |
C7H6FO6P |
分子量 |
236.09 g/mol |
IUPAC 名称 |
5-fluoro-2-phosphonooxybenzoic acid |
InChI |
InChI=1S/C7H6FO6P/c8-4-1-2-6(14-15(11,12)13)5(3-4)7(9)10/h1-3H,(H,9,10)(H2,11,12,13) |
InChI 键 |
LDEYSPZKADMPQU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)C(=O)O)OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















